Imidazo[1,2-a]pyrimidine-3-carbonitrile
Overview
Description
Imidazo[1,2-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyrimidine ring, with a nitrile group at the third position. The unique structural features of this compound contribute to its diverse chemical reactivity and wide range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-a]pyrimidine-3-carbonitrile typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the reaction of 2-aminopyridines with ketones in the presence of a catalyst, which facilitates the formation of the imidazo[1,2-a]pyrimidine core . Another approach involves the use of malononitrile and aldehydes in a Knoevenagel condensation reaction, followed by cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound often employs environmentally friendly protocols, such as solvent-free reactions and the use of reusable catalysts. For example, a single-vessel, multi-component approach using a novel ionic liquid catalyst containing copper cation has been reported to produce high yields of the compound with short reaction times and straightforward purification processes .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[1,2-a]pyrimidine-3-carboxamides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Imidazo[1,2-a]pyrimidine-3-carboxamides.
Reduction: Imidazo[1,2-a]pyrimidine-3-amine.
Substitution: Various substituted imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
Imidazo[1,2-a]pyrimidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Imidazo[1,2-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit enzymes like phosphodiesterase 4 (PDE4) by forming hydrogen bonds and π-π stacking interactions with key residues in the enzyme’s active site . Additionally, some derivatives cause nuclear DNA damage, leading to cell death in cancer cells .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar fused bicyclic structure but with a pyridine ring instead of a pyrimidine ring.
Benzo[4,5]imidazo[1,2-a]pyrimidine: Another related compound with a benzene ring fused to the imidazo[1,2-a]pyrimidine core.
Uniqueness: Imidazo[1,2-a]pyrimidine-3-carbonitrile stands out due to its versatile reactivity and the presence of the nitrile group, which allows for further functionalization and derivatization. This makes it a valuable scaffold for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-4-6-5-10-7-9-2-1-3-11(6)7/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUJSIKOSHFIKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704551 | |
Record name | Imidazo[1,2-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1232432-42-6 | |
Record name | Imidazo[1,2-a]pyrimidine-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1232432-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the common synthetic approaches to imidazo[1,2-a]pyrimidine-3-carbonitrile derivatives?
A1: Several synthetic routes have been explored, with a focus on efficiency and sustainability. One common approach utilizes the Povarov reaction, an aza-Diels–Alder reaction followed by oxidation. This method, employing benzimidazole-2-arylimines as starting materials, offers access to a diverse range of 4-(aryl)-benzo[4,5]imidazo[1,2-a]pyrimidine-3-carbonitriles []. Other methods leverage readily available catalysts like silica sulfuric acid/ethylene glycol [] or ammonium acetate [] to promote the condensation of 2-aminobenzimidazole, aldehydes, and active nitriles.
Q2: What interesting photophysical properties have been observed in these compounds?
A2: Imidazo[1,2-a]pyrimidine-3-carbonitriles exhibit intriguing fluorescence properties, notably positive emission solvatochromism. This means their emission wavelength shifts to longer wavelengths (red-shift) with increasing solvent polarity. Stokes shifts ranging from 120 to 180 nm have been reported []. Some derivatives even display Aggregation-Induced Emission (AIE), where fluorescence intensity increases upon aggregation, as observed in compound 6c in THF/water mixtures [].
Q3: Have any potential applications for these compounds been explored?
A3: While research is ongoing, preliminary studies suggest potential applications in various fields. For instance, the observed mechanochromic luminescence (emission changes upon mechanical stimulation) in compounds like 6c and 6f hints at possible uses in sensors and memory devices []. Furthermore, the synthesis of pyrido[2,3-d]pyrimidines and benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carbonitriles using a novel acidic ionic liquid immobilized on nanoporous TiO2 highlights their potential in medicinal chemistry [].
Q4: What role does structural modification play in the properties of these compounds?
A4: Structural modifications significantly impact the properties of imidazo[1,2-a]pyrimidine-3-carbonitriles. For example, introducing different aryl substituents at the 4-position can alter the electronic properties and thus influence fluorescence behavior []. Additionally, the presence of specific functional groups can impact their activity as antimicrobial agents [].
Q5: What are the advantages of using heterogeneous catalysts in the synthesis of these compounds?
A5: Employing heterogeneous catalysts like TiO2-[bip]-NH2+ C(NO2)3− [] or sulfonated chitosan-encapsulated HAp@Fe3O4 [] offers several benefits. These include simplified catalyst recovery and reusability, reduced waste generation, and enhanced sustainability compared to traditional homogeneous catalysts.
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